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Compound of Interest

Compound Name: CR-1-30-B

Cat. No.: B8217996 Get Quote

CR1 (CD35) Antibody Technical Support Center
This technical support center provides guidance for researchers using antibodies against

Complement Receptor 1 (CR1), also known as CD35. The designation "CR-1-30-B" does not

correspond to a standard commercial antibody clone name. It may refer to an antibody

targeting the first 30 complement control protein (CCP) repeats of the CR1 protein, which

constitutes its extracellular domain. This guide offers validation information, troubleshooting

advice, and experimental protocols applicable to antibodies targeting the CR1 protein.

Understanding the Target: Complement Receptor 1
(CR1/CD35)
CR1 is a single-chain, type-one membrane glycoprotein that plays a crucial role in the

complement system.[1][2] It is also known as the immune adherence receptor and CD35.[1][3]

CR1 is expressed on various cells, including most peripheral blood cells, follicular-dendritic

cells, Schwann cells, and glomerular podocytes.[1]

Key functions of CR1 include:

Binding and processing C3b and C4b opsonized immune complexes.

Regulating complement activation by acting as a cofactor for the factor I-mediated cleavage

of C3b and C4b.
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Accelerating the decay of C3 and C5 convertases.

Mediating the cellular binding of particles and immune complexes that have activated

complement.

Inhibiting B-lymphocyte functions generated by the B-cell receptor (BCR) and playing a role

in tolerance development.

The extracellular domain of the most common allotype of CR1 is composed of 30 repeating

subunits known as short consensus repeats (SCR) or complement control protein (CCP)

repeats.

Antibody Validation and Application Data
Effective antibody performance is critical for reliable experimental results. Validation involves

confirming the specificity and selectivity of the antibody for its intended target in the context of a

specific application. Below is a summary of common applications for anti-CR1 antibodies and

typical validation data.

Table 1: Summary of Validated Applications for Anti-CR1 Antibodies
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Application Species Reactivity
Typical
Observations

Recommended
Controls

Western Blot (WB) Human

Detects a band at the

predicted molecular

weight of CR1 (~224

kDa).

Wild-type and CR1

knockout/knockdown

cell lysates. Lysates

from cells known to

express CR1 (e.g.,

erythrocytes, B-cells).

Immunohistochemistry

(IHC)

Human, Baboon,

Monkey

Staining observed on

follicular dendritic

cells, peripheral blood

cells, and glomerular

podocytes.

Positive control

tissues (e.g., tonsil,

spleen) and negative

control tissues.

Omission of the

primary antibody.

Immunofluorescence

(IF) /

Immunocytochemistry

(ICC)

Human, Baboon,

Monkey

Membrane staining on

CR1-expressing cells.

CR1-positive and

CR1-negative cell

lines. Secondary

antibody only control.

Flow Cytometry

(FACS)

Human, Non-human

primate

Positive staining on

peripheral blood cells

(e.g., B-cells,

erythrocytes).

Isotype controls and

unstained cells.

ELISA Human
Detection of soluble

CR1 (sCR1).

Recombinant CR1

protein as a standard.

Buffer-only controls.

Experimental Protocols
Below are detailed protocols for common applications using anti-CR1 antibodies. These are

general guidelines and may require optimization for specific antibodies and experimental

setups.
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Immunohistochemistry (IHC) Staining of Formalin-Fixed
Paraffin-Embedded (FFPE) Tissues
This protocol provides a general framework for IHC staining.

Materials:

FFPE tissue sections on charged slides

Xylene or a xylene substitute

Ethanol (100%, 95%, 70%)

Deionized water

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

Hydrogen peroxide (3%)

Blocking buffer (e.g., 10% normal serum from the secondary antibody host species in PBS)

Primary anti-CR1 antibody

Biotinylated secondary antibody

Streptavidin-HRP (or other detection reagent)

DAB chromogen solution

Hematoxylin counterstain

Mounting medium

Procedure:

Deparaffinization and Rehydration:

Incubate slides at 60°C for 20-30 minutes.
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Immerse in xylene (2 changes, 5 minutes each).

Immerse in 100% ethanol (2 changes, 3 minutes each).

Immerse in 95% ethanol (1 change, 3 minutes).

Immerse in 70% ethanol (1 change, 3 minutes).

Rinse with deionized water.

Antigen Retrieval:

Submerge slides in antigen retrieval buffer.

Heat in a microwave, steamer, or water bath (e.g., 95-100°C for 10-40 minutes).

Allow slides to cool to room temperature.

Rinse with PBS.

Peroxidase Blocking:

Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous

peroxidase activity.

Rinse with PBS.

Blocking:

Incubate with blocking buffer for 30-60 minutes at room temperature in a humidified

chamber.

Primary Antibody Incubation:

Dilute the anti-CR1 antibody to its optimal concentration in antibody diluent.

Incubate overnight at 4°C in a humidified chamber.

Secondary Antibody and Detection:
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Rinse slides with PBS.

Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

Rinse with PBS.

Incubate with Streptavidin-HRP for 30 minutes at room temperature.

Rinse with PBS.

Chromogen Development:

Incubate with DAB solution until the desired stain intensity is reached (monitor under a

microscope).

Rinse with deionized water.

Counterstaining, Dehydration, and Mounting:

Counterstain with hematoxylin.

Dehydrate through graded ethanol and xylene.

Mount with a permanent mounting medium.

Western Blot (WB) Protocol
This protocol outlines the basic steps for performing a Western blot to detect CR1.

Materials:

Cell or tissue lysates

RIPA buffer with protease inhibitors

SDS-PAGE gels

Transfer buffer
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PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary anti-CR1 antibody

HRP-conjugated secondary antibody

TBST (Tris-Buffered Saline with 0.1% Tween-20)

ECL detection reagent

Procedure:

Sample Preparation:

Lyse cells or tissues in ice-cold RIPA buffer containing protease inhibitors.

Centrifuge to pellet cell debris and collect the supernatant.

Determine protein concentration using a BCA or Bradford assay.

SDS-PAGE:

Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.

Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

Protein Transfer:

Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-

dry transfer system.

Blocking:

Block the membrane with blocking buffer for 1 hour at room temperature with gentle

agitation.

Primary Antibody Incubation:
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Dilute the anti-CR1 antibody in blocking buffer.

Incubate the membrane overnight at 4°C with gentle agitation.

Secondary Antibody Incubation:

Wash the membrane three times for 5-10 minutes each with TBST.

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1

hour at room temperature.

Detection:

Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with ECL detection reagent according to the manufacturer's

instructions.

Capture the chemiluminescent signal using an imaging system.

Troubleshooting and FAQs
Here are some common issues encountered when working with anti-CR1 antibodies and their

solutions.

Q1: Why am I seeing no signal or a very weak signal in my Western blot?

A1:

Low Protein Expression: The target cells or tissues may not express CR1 at a detectable

level. It is recommended to use a positive control, such as lysates from cells known to

express CR1.

Insufficient Protein Load: Ensure you are loading an adequate amount of protein (typically

20-30 µg of whole-cell lysate).

Antibody Concentration: The primary antibody may be too dilute. Perform a titration to

determine the optimal concentration.
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Inactive Antibody: Confirm that the antibody has been stored correctly and is within its

expiration date.

Poor Transfer: Check your transfer efficiency by staining the membrane with Ponceau S after

transfer.

Q2: My IHC staining shows high background. What can I do to reduce it?

A2:

Insufficient Blocking: Ensure proper blocking of endogenous peroxidases and non-specific

binding sites. Using normal serum from the same species as the secondary antibody is

recommended.

Primary Antibody Concentration Too High: A high concentration of the primary antibody can

lead to non-specific binding. Try reducing the antibody concentration.

Over-development of Chromogen: Reduce the incubation time with the DAB substrate.

Tissue Drying: Ensure that the tissue sections do not dry out at any point during the staining

procedure.

Secondary Antibody Cross-Reactivity: Use a cross-adsorbed secondary antibody to minimize

cross-reactivity with the tissue.

Q3: I am observing non-specific bands in my Western blot. How can I improve specificity?

A3:

Antibody Specificity: The primary antibody may be cross-reacting with other proteins.

Validate the antibody using knockout/knockdown cell lines if available.

Blocking Conditions: Optimize your blocking buffer. Sometimes switching from non-fat milk to

BSA (or vice versa) can help.

Stringency of Washes: Increase the number or duration of your TBST washes to remove

non-specifically bound antibodies.
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Antibody Concentration: Use a lower concentration of the primary and secondary antibodies.

Q4: My flow cytometry results show high background or poor separation between positive and

negative populations.

A4:

Fc Receptor Binding: Block Fc receptors on cells using an Fc block reagent before adding

the primary antibody.

Antibody Titration: Ensure you are using the optimal concentration of the primary antibody.

Too much antibody can lead to non-specific binding.

Cell Viability: Use a viability dye to exclude dead cells, which can non-specifically bind

antibodies.

Isotype Control: Always include an isotype control to assess the level of non-specific

background staining.

Visual Guides
Troubleshooting Workflow for Weak or No Staining in
IHC
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Start: Weak or No IHC Staining

Was a positive control included and did it work?

Positive Control Stained Correctly

Yes

Positive Control Also Failed

No

Is target protein expected in sample?
- Check literature/databases.

Check Primary Antibody
- Correct dilution?
- Stored correctly?

- Validated for IHC-FFPE?

Check Detection System
- Secondary Ab compatible?

- Reagents expired?

Review Protocol Steps
- Antigen retrieval optimal?

- Reagents prepared correctly?

Solution: Re-titer primary antibody. Solution: Replace secondary Ab or detection reagents.

Solution: Optimize protocol steps based on review.

Consider Fixation Issues
- Over-fixation?

- Inadequate fixation?

Yes

Optimize Antigen Retrieval
- Try different pH/heating time. Solution: Use a different tissue block if available.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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